molecular formula C23H28ClNO3 B12818355 tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate

tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate

Cat. No.: B12818355
M. Wt: 401.9 g/mol
InChI Key: TVFYDXMFLMPPAR-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate is an organic compound with a complex structure that includes a tert-butyl ester group, a chloromethyl group, and an N-isopropylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The N-isopropylbenzamido group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloromethyl and N-isopropylbenzamido groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

tert-butyl 4-[[[4-(chloromethyl)benzoyl]-propan-2-ylamino]methyl]benzoate

InChI

InChI=1S/C23H28ClNO3/c1-16(2)25(21(26)19-10-6-17(14-24)7-11-19)15-18-8-12-20(13-9-18)22(27)28-23(3,4)5/h6-13,16H,14-15H2,1-5H3

InChI Key

TVFYDXMFLMPPAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)CCl

Origin of Product

United States

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